Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1184920-35-1
VCID: VC3243868
InChI: InChI=1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)NC=C2
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate

CAS No.: 1184920-35-1

Cat. No.: VC3243868

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate - 1184920-35-1

Specification

CAS No. 1184920-35-1
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name methyl 1-oxo-2H-isoquinoline-6-carboxylate
Standard InChI InChI=1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13)
Standard InChI Key BQCAZZUXJIYHHO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)NC=C2
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=O)NC=C2

Introduction

Identifier TypeValue
CAS Registry Number1184920-35-1
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.197 g/mol
HS Code2933790090
IUPAC NameMethyl 1-oxo-1,2-dihydro-6-isoquinolinecarboxylate
InChI KeyBQCAZZUXJIYHHO-UHFFFAOYSA-N

The compound's CAS number (1184920-35-1) serves as its unique identifier in chemical databases and regulatory documentation, essential for tracking its presence in scientific literature and commercial catalogs .

Synonyms and Alternative Nomenclature

The compound is known by several systematic and common names in scientific literature and commercial catalogs:

  • 1-Oxo-1,2-dihydro-isoquinoline-6-carboxylic acid methyl ester

  • 1,2-Dihydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester

  • Methyl 1-hydroxyisoquinoline-6-carboxylate

  • Methyl 1-oxo-2H-isoquinoline-6-carboxylate

These alternative names reflect different naming conventions and highlight various structural aspects of the molecule, providing researchers with multiple ways to identify and search for this compound in scientific databases.

Physical and Chemical Properties

The physical and chemical properties of methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate determine its behavior in various experimental conditions and influence its potential applications in research and development.

Basic Physical Properties

The compound exhibits the following physical characteristics:

PropertyDescription
Physical StateSolid at room temperature
AppearanceWhite to off-white or light yellow solid
Recommended Storage Temperature4°C
Standard Purity98% (commercial grade)
SolubilityLimited information available in search results

The solid state of the compound at room temperature suggests stability under standard laboratory conditions, which is advantageous for storage and handling in research settings .

Chemical Reactivity

As an isoquinoline derivative, methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate contains several functional groups that determine its chemical reactivity:

  • The methyl ester group (-COOCH₃) at the 6-position is susceptible to hydrolysis under basic or acidic conditions, potentially yielding the corresponding carboxylic acid.

  • The lactam functionality (cyclic amide) in the isoquinoline ring system can participate in various reactions characteristic of amides, including nucleophilic substitutions under appropriate conditions.

  • The aromatic ring system provides sites for electrophilic aromatic substitution reactions, though the presence of electron-withdrawing groups may affect the regioselectivity and reaction rates.

These reactive sites make the compound versatile for chemical modifications in synthetic chemistry applications, particularly in the development of more complex molecular structures for pharmaceutical research.

Structural Characteristics

The structural features of methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate are fundamental to understanding its chemical behavior and biological potential.

Core Structure

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate features:

  • A bicyclic ring system comprising the dihydroisoquinoline core

  • A carbonyl (C=O) group at position 1, creating the lactam functionality

  • A methyl carboxylate group (-COOCH₃) at position 6 of the isoquinoline ring

  • A partially reduced isoquinoline system (1,2-dihydro) with a non-aromatic nitrogen-containing ring

This structural arrangement contributes to the compound's chemical properties and potential interactions with biological targets.

Structural Comparison with Related Compounds

It is important to distinguish methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate from structurally similar compounds that differ in the position of functional groups or substituents:

CompoundKey Structural Difference
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylateCarboxylate group at position 4 instead of position 6
2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acidMethyl group at position 2, carboxylic acid at position 3
1-oxo-1,2-dihydroisoquinoline-6-carboxylic acidCarboxylic acid instead of methyl ester at position 6

These structural differences, though subtle, can significantly affect the compounds' chemical reactivity, physical properties, and potential biological activities, highlighting the importance of precise structural identification in chemical research .

Application AreaSpecific Use
Medicinal ChemistryBuilding block for drug candidates
Pharmaceutical ResearchIntermediate in active pharmaceutical ingredient synthesis
Organic SynthesisPrecursor for more complex heterocyclic compounds
Chemical BiologyProbe for studying biological systems
Biological ExperimentsResearch reagent for investigating cellular processes

These applications highlight the compound's utility as a research tool and intermediate in various scientific fields, particularly those related to drug discovery and development .

SupplierMinimum Order QuantityAdditional Information
Amadis Chemical Co., Ltd.10 milligramsFor R&D use only
Suzhou Health Chemicals Co., Ltd.Not specifiedFor food/pharmaceutical/cosmetical industry
BOC SciencesNot specifiedFor research use only
ChemScene LLCNot specifiedListed as preferred partner by Sigma-Aldrich

This availability from multiple sources facilitates research access to the compound for various applications .

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